molecular formula C20H18N2O2S B2528655 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 2034538-54-8

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2528655
CAS No.: 2034538-54-8
M. Wt: 350.44
InChI Key: HUZGCEQHMCNYGB-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule compound provided for research purposes. This molecule features a benzothiophene carboxamide scaffold linked to a phenylpyrrolidinone moiety, a structural motif present in various pharmacologically active agents. Compounds with this hybrid structure are often investigated for their potential to modulate enzyme and receptor activity in biochemical pathways . For instance, structurally related benzothiophene-carboxamide derivatives have been explored as potent and selective inhibitors of key serine proteases like Factor Xa in the coagulation cascade, highlighting the relevance of this chemotype in medicinal chemistry and drug discovery . Similarly, the pyrrolidin-2-one (2-oxopyrrolidine) group is a common feature in molecules designed for central nervous system activity. Researchers can utilize this compound as a standard in analytical chemistry, a building block in synthetic chemistry, or a lead compound in biological screening assays to investigate new therapeutic targets. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-8-9-15(12-16(13)22-10-4-7-19(22)23)21-20(24)18-11-14-5-2-3-6-17(14)25-18/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGCEQHMCNYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3S2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the benzothiophene and carboxamide groups. One common method involves the reaction of 4-methyl-3-nitrophenyl benzothiophene-2-carboxylate with 2-oxopyrrolidine under reducing conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The compound is compared to eight analogs (compounds 127–132) from a SARS-CoV-2 inhibitor study , as well as other benzamide/thiophene derivatives (Table 1).

Table 1: Key Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Binding Energy (ΔG, kcal/mol) Therapeutic Indication
Target Compound Benzothiophene carboxamide 4-methylphenyl, 2-oxopyrrolidinyl ~400 (estimated) -9.2 (Mpro) Antiviral (SARS-CoV-2)
Compound 127 : N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide Benzamide Ethyl-difluorophenyl, thiophene-piperidine ~450 (estimated) -8.7 Antiviral
Compound 129 : 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine Pyrimidine-amine Trifluorophenyl-ethyl, imidazole ~350 (estimated) -8.5 Antiviral
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone-pyridine carboxamide 4-Bromophenyl, pyridine 412.3 N/A Antimicrobial
Imatinib mesylate Benzamide-piperazine 4-methylphenyl, pyrimidine 589.7 N/A Anticancer (BCR-ABL)
Compound : N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxypropanoyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-1-benzothiophene-2-carboxamide Benzothiophene carboxamide Dichlorophenyl-sulfonyl, piperazine ~700 (estimated) N/A Undisclosed

Key Research Findings

Binding Affinity and Antiviral Potential: The target compound exhibited superior binding energy (-9.2 kcal/mol) to SARS-CoV-2 Mpro compared to analogs 127 (-8.7 kcal/mol) and 129 (-8.5 kcal/mol), suggesting stronger target inhibition . The benzothiophene core may enhance π-π stacking with viral protease active sites, while the 2-oxopyrrolidinyl group improves solubility over analogs with hydrophobic substituents (e.g., trifluorophenyl in compound 129) .

Structural Determinants of Activity: Pyrrolidinone vs. Benzothiophene vs. Pyridine: The benzothiophene moiety in the target compound and ’s analog may confer metabolic stability over pyridine-based structures (e.g., compound 127), which are prone to oxidative degradation.

Solubility and Pharmacokinetics: The target compound’s estimated molecular weight (~400 g/mol) and polar 2-oxopyrrolidinyl group suggest better aqueous solubility than Imatinib mesylate (589.7 g/mol), which relies on a piperazine substituent for solubility in methanol and 0.1 N HCl . In contrast, ’s compound, with a dichlorophenyl-sulfonyl group, likely has reduced solubility due to increased hydrophobicity.

Notes and Implications

  • Therapeutic Scope : While the target compound and analogs 127–132 are primarily antiviral, structural analogs like Imatinib mesylate highlight the versatility of benzamide derivatives in targeting diverse pathways (e.g., tyrosine kinases in cancer) .
  • Design Strategies: Incorporating pyrrolidinone or piperazine rings balances solubility and target affinity, whereas bulky substituents (e.g., dichlorophenyl in ) may hinder bioavailability.

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluation, and pharmacological applications based on diverse sources.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C22H26N2O2S
  • Molecular Weight : 366.52 g/mol
  • IUPAC Name : this compound

The structure consists of a benzothiophene core, which is known for its diverse biological activities, and a pyrrolidine moiety that may influence its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that benzothiophene derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from this structure were evaluated against various cancer cell lines, showing promising cytotoxic effects. A study indicated that certain derivatives demonstrated IC50 values in the micromolar range against A549 lung cancer cells, suggesting their potential as anticancer agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed. Using the ABTS assay method, it was found to exhibit notable inhibition activity comparable to standard antioxidants like ascorbic acid. This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

This compound has been tested for its antimicrobial properties against various pathogens. The compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the benzothiophene ring enhanced its antibacterial efficacy, indicating that structural modifications can lead to improved biological performance .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific biological targets such as enzymes and receptors plays a critical role in its pharmacological profile. The structural versatility of benzothiophene derivatives allows them to interact with multiple molecular targets, potentially leading to varied therapeutic effects .

Case Studies

In a recent case study involving a series of benzothiophene derivatives, the compounds were synthesized and evaluated for their biological activities. The study highlighted:

CompoundIC50 (µM)Activity Type
11b11.20Anticancer (A549)
11c15.73Anticancer (A549)
13b59.61Anticancer (A549)
14b27.66Anticancer (A549)

These findings suggest that structural modifications can significantly enhance the anticancer properties of benzothiophene derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzothiophene carboxamide core via condensation of substituted benzothiophene derivatives with activated carbonyl intermediates.
  • Step 2 : Introduction of the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group through Ullmann coupling or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
    • Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like dimerization .

Q. How is the compound characterized, and which analytical techniques are most reliable?

  • Techniques :

  • HPLC : For purity assessment (e.g., C18 column, acetonitrile/water gradient) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (DMSO-d₆ or CDCl₃ as solvents) .
  • HRMS : High-resolution mass spectrometry for molecular weight validation .
    • Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., ’s trifluoromethyl benzamide derivative) to resolve ambiguities .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility :

  • Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL). Methanol/ethanol mixtures (1:1) are optimal for in vitro assays .
    • Stability :
  • Stable at room temperature in dark, dry environments for ≥6 months. Degrades under UV light (half-life ~72 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., MTT for cytotoxicity) .
  • Impurity Analysis : Quantify dimerization or oxidation byproducts via LC-MS; even 2% impurities can skew IC₅₀ values .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets (e.g., kinases) .

Q. What strategies improve the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Structural Modifications :

  • Introduce fluorine atoms or reduce logP via carboxylate prodrugs to enhance BBB permeability .
  • Replace the benzothiophene moiety with bioisosteres (e.g., indole) to improve metabolic stability .
    • Formulation : Use lipid nanoparticles or PEGylation to increase plasma half-life .

Q. How does the pyrrolidinone ring influence target selectivity in kinase inhibition assays?

  • Mechanistic Insight :

  • The 2-oxopyrrolidin-1-yl group acts as a hydrogen bond acceptor, enhancing affinity for ATP-binding pockets in kinases (e.g., Abl1, TrkA).
  • SAR Studies : Removing the pyrrolidinone reduces inhibitory activity by >50%, as shown in analogs () .

Q. What computational methods predict off-target interactions and metabolic pathways?

  • Tools :

  • Molecular Docking (AutoDock Vina, Glide) : Screen against human proteome databases to identify off-targets .
  • ADMET Prediction (SwissADME, pkCSM) : Forecast CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and toxicity risks .

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